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Compound of Interest

Compound Name: 1,3,6-Trinitropyrene

Cat. No.: B1206819

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data
for 1,3,6-trinitropyrene (1,3,6-TNP), a key compound in materials science and environmental
research. This document outlines the essential data obtained from Mass Spectrometry (MS),
Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, supported by detailed
experimental protocols.

Data Presentation

The following tables summarize the key quantitative data for the characterization of 1,3,6-
trinitropyrene.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of 1,3,6-trinitropyrene and provides insights
into its fragmentation patterns, aiding in its definitive identification.[1] The typical observation is
the molecular ion peak.
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Parameter Value Source(s)
Molecular Formula C16H7N306 [1]
Molecular Weight 337.24 g/mol [1]
Molecular lon Peak (m/z) 337 [1112][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a fundamental technique for the structural elucidation of 1,3,6-
trinitropyrene.[1] *H and *3C NMR spectra are crucial for confirming the substitution pattern of
the nitro groups on the pyrene core.[1][2]

1H NMR Chemical Shifts

The *H NMR data for 1,3,6-trinitropyrene is primarily reported in deuterated dimethyl sulfoxide
(DMSO-de).[1][2]

Chemical Shift (8, Assignment

Solvent Source(s)
ppm) (Protons)

DMSO-de 9.41 Aromatic H [1]

9.23 Aromatic H [1]

9.16 Aromatic H [1]

9.08 Aromatic H [1]

13C NMR Chemical Shifts

While 13C NMR chemical shifts have been reported and are instrumental in the complete
structural assignment of nitrated pyrene derivatives, specific peak assignments for 1,3,6-
trinitropyrene were not available in the cited literature.[1][2] The data is typically acquired in
DMSO-ds.[2]

Infrared (IR) Spectroscopy Data
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Infrared spectroscopy is used to identify the functional groups present in the 1,3,6-
trinitropyrene molecule. The spectrum is characterized by absorption bands corresponding to
the vibrations of the nitro groups and the aromatic pyrene backbone. Specific peak data was
not available in the search results, but the expected characteristic absorption regions are listed
below.

. Expected Wavenumber ) .
Functional Group . ( 1 Vibration Type
ange (cm~

Aromatic C-H 3100 - 3000 Stretching

Aromatic C=C 1600 - 1450 Stretching

Nitro (N-O) 1550 - 1490 Asymmetric Stretching
1355 - 1315 Symmetric Stretching

Experimental Protocols

Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic
data.

Synthesis of 1,3,6-Trinitropyrene

The primary method for synthesizing 1,3,6-trinitropyrene is through the direct nitration of
pyrene.[1]

e Reaction Setup: Pyrene is refluxed in concentrated nitric acid (HNO3). A typical ratio is 1
gram of pyrene to 80 mL of HNOs.

e Reaction Conditions: The mixture is heated to 80°C and stirred for approximately 12 hours.

o Precipitation and Filtration: After cooling to room temperature, the reaction mixture is diluted
with deionized water (e.g., 500 mL), causing the yellow 1,3,6-trinitropyrene product to
precipitate.

e Collection: The solid product is collected by filtration.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1206819?utm_src=pdf-body
https://www.benchchem.com/product/b1206819?utm_src=pdf-body
https://www.benchchem.com/product/b1206819?utm_src=pdf-body
https://www.benchchem.com/product/b1206819?utm_src=pdf-body
https://www.benchchem.com/product/b1206819
https://www.benchchem.com/product/b1206819?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy Protocol (General)

The following is a general protocol for acquiring NMR spectra of nitrated polycyclic aromatic
hydrocarbons.

o Sample Preparation: Dissolve approximately 10-50 mg of the 1,3,6-trinitropyrene sample in
a suitable deuterated solvent, typically DMSO-ds, to a final volume of about 0.6 mLina5
mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500
MHz).

e 1H NMR Acquisition:

o Load standard proton acquisition parameters.

o Tune and shim the probe for the specific sample and solvent.

o Set the spectral width to cover the aromatic region (approximately 0-12 ppm).

o Use a 45° or 90° pulse width.

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Load standard carbon acquisition parameters with proton decoupling.

o Set the spectral width to cover the expected range for aromatic carbons (approximately
100-160 ppm).

o Alonger acquisition time and a higher number of scans are typically required compared to
'H NMR due to the lower natural abundance of *3C.

» Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform.
Phase the spectrum and reference it to the residual solvent peak (DMSO-ds at ~2.50 ppm for
'H and ~39.52 ppm for 13C).
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Mass Spectrometry Protocol (General)

o Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct
insertion probe for solid samples or after separation by Gas Chromatography (GC/MS).

« lonization: Utilize an appropriate ionization technique. Electron Impact (El) is common, but
Negative Chemical lonization (NCI) has shown increased sensitivity for nitro-PAHSs.[1]

e Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o Detection: The detector records the abundance of each ion, generating a mass spectrum.
The molecular ion peak corresponding to the molecular weight of 1,3,6-trinitropyrene (m/z =
337) is the primary focus for identification.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis, purification, and
characterization of 1,3,6-trinitropyrene.
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Analytical Workflow for 1,3,6-Trinitropyrene Characterization
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Workflow for 1,3,6-TNP Synthesis and Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,3,6-Trinitropyrene | 75321-19-6 | Benchchem [benchchem.com]

2. researchgate.net [researchgate.net]

3. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-
Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of
1,3,6-Trinitropyrene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1206819#spectroscopic-data-nmr-ir-mass-spec-of-1-
3-6-trinitropyrene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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